(2E)-1-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-3-(quinolin-6-yl)prop-2-en-1-one
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Overview
Description
(2E)-1-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-3-(quinolin-6-yl)prop-2-en-1-one: is a synthetic organic compound belonging to the quinoline family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-3-(quinolin-6-yl)prop-2-en-1-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Aldol Condensation: The final step involves an aldol condensation reaction between the brominated quinoline derivative and a suitable aldehyde or ketone to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the double bond or the bromo group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Palladium on carbon, hydrogen gas
Substitution: Sodium methoxide, potassium tert-butoxide
Major Products
Oxidation: Quinoline N-oxides
Reduction: Reduced quinoline derivatives
Substitution: Functionalized quinoline derivatives
Scientific Research Applications
Chemistry
The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology
In biological research, it serves as a probe to study the interactions of quinoline derivatives with biological targets, such as enzymes and receptors.
Medicine
Industry
In the industrial sector, it can be used in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (2E)-1-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-3-(quinolin-6-yl)prop-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- (2E)-1-(6-chloro-2-methyl-4-phenylquinolin-3-yl)-3-(quinolin-6-yl)prop-2-en-1-one
- (2E)-1-(6-fluoro-2-methyl-4-phenylquinolin-3-yl)-3-(quinolin-6-yl)prop-2-en-1-one
Uniqueness
The presence of the bromo group at the 6-position of the quinoline ring in (2E)-1-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-3-(quinolin-6-yl)prop-2-en-1-one imparts unique chemical and biological properties compared to its chloro and fluoro analogs. This can influence its reactivity, binding affinity to biological targets, and overall efficacy in various applications.
Properties
Molecular Formula |
C28H19BrN2O |
---|---|
Molecular Weight |
479.4 g/mol |
IUPAC Name |
(E)-1-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-3-quinolin-6-ylprop-2-en-1-one |
InChI |
InChI=1S/C28H19BrN2O/c1-18-27(26(32)14-10-19-9-12-24-21(16-19)8-5-15-30-24)28(20-6-3-2-4-7-20)23-17-22(29)11-13-25(23)31-18/h2-17H,1H3/b14-10+ |
InChI Key |
SMVFYYLXUOAJLA-GXDHUFHOSA-N |
Isomeric SMILES |
CC1=C(C(=C2C=C(C=CC2=N1)Br)C3=CC=CC=C3)C(=O)/C=C/C4=CC5=C(C=C4)N=CC=C5 |
Canonical SMILES |
CC1=C(C(=C2C=C(C=CC2=N1)Br)C3=CC=CC=C3)C(=O)C=CC4=CC5=C(C=C4)N=CC=C5 |
Origin of Product |
United States |
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